molecular formula C13H22N2O4 B1529191 tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate CAS No. 1788054-84-1

tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate

Cat. No. B1529191
CAS RN: 1788054-84-1
M. Wt: 270.32 g/mol
InChI Key: ZLHDQDQGKKCUHR-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate” is a useful reagent for organic synthesis and other chemical processes . It is used as a reagent in the preparation of propanoyl-quinazolinone scaffold-based novel PARP1 inhibitors .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate” is C13H22N2O4 . The InChI code is 1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-6-14(7-9-15)10(16)13(18)4-5-13/h18H,4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

The predicted boiling point of “tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate” is 430.7±40.0 °C . The predicted density is 1.276±0.06 g/cm3 . The predicted pKa is 13.92±0.20 .

Scientific Research Applications

Synthesis and Characterization

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, although not the exact chemical mentioned, is synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid. It is characterized using various spectroscopic methods and crystal XRD data, indicating its potential in structural chemistry studies (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Anticorrosive Properties

A novel compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, showcases significant anticorrosive activity for carbon steel in 1M HCl, highlighting its application in materials science and engineering (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

Biological Evaluation

Derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized. These compounds show moderate antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).

Molecular Structure Analysis

The molecular and crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, providing insights into the structural aspects of similar piperazine-carboxylate compounds, which could be crucial for developing new chemical entities with specific properties (Mamat, Flemming, & Köckerling, 2012).

properties

IUPAC Name

tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-6-14(7-9-15)10(16)13(18)4-5-13/h18H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHDQDQGKKCUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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